Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine and pyrrole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production if necessary .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-benzoyl-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- Ethyl 3-(3-chlorophenyl)-7-{[3-(trifluoromethyl)anilino]carbonyl}pyrrolo[1,2-c]pyrimidine-5-carboxylate
Uniqueness
Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of both benzoyl and chlorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
302912-61-4 |
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Molecular Formula |
C23H17ClN2O3 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H17ClN2O3/c1-2-29-23(28)18-12-21(22(27)15-7-4-3-5-8-15)26-14-25-19(13-20(18)26)16-9-6-10-17(24)11-16/h3-14H,2H2,1H3 |
InChI Key |
HORTVLAKZTXPBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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